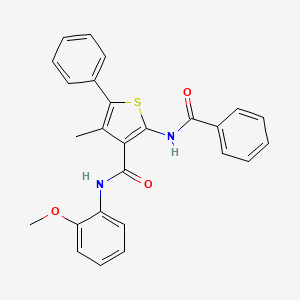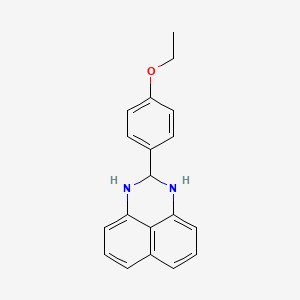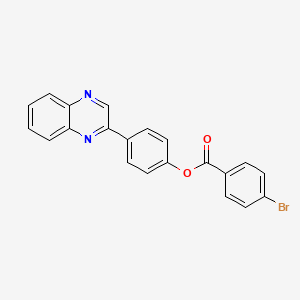
2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(3,4-dihydroxybenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3,4-dihydroxybenzylidene)acetohydrazide is a complex organic compound that features a piperazine ring, a chlorobenzyl group, and a dihydroxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3,4-dihydroxybenzylidene)acetohydrazide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chlorobenzyl chloride under basic conditions to form 4-(2-chlorobenzyl)-1-piperazine.
Hydrazide Formation: The next step involves the reaction of the piperazine derivative with acetohydrazide under acidic or basic conditions to form the intermediate hydrazide.
Schiff Base Formation: Finally, the hydrazide intermediate is reacted with 3,4-dihydroxybenzaldehyde under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxybenzylidene moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group of the hydrazide, potentially forming alcohol derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The dihydroxybenzylidene moiety could play a role in binding to metal ions or other biomolecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3,4-dihydroxybenzylidene)acetohydrazide: can be compared to other piperazine derivatives and hydrazides, such as:
Uniqueness
The uniqueness of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3,4-dihydroxybenzylidene)acetohydrazide lies in its combination of functional groups, which can confer distinct chemical and biological properties. The presence of both the piperazine ring and the dihydroxybenzylidene moiety allows for diverse interactions and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H23ClN4O3 |
|---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H23ClN4O3/c21-17-4-2-1-3-16(17)13-24-7-9-25(10-8-24)14-20(28)23-22-12-15-5-6-18(26)19(27)11-15/h1-6,11-12,26-27H,7-10,13-14H2,(H,23,28)/b22-12+ |
InChI Key |
PQIXWVZJFSWYDG-WSDLNYQXSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC(=C(C=C3)O)O |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B11659814.png)
![N-{4-[(2-cyclopentylidenehydrazinyl)carbonyl]phenyl}-N-methylbenzenesulfonamide](/img/structure/B11659819.png)
![2,2'-(Butane-1,4-diyldisulfanediyl)bis(4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile)](/img/structure/B11659823.png)

![(5E)-3-[(dibutylamino)methyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11659840.png)
![(5-Nitrobenzene-1,3-diyl)bis[(2,6-dimethylmorpholin-4-yl)methanone]](/img/structure/B11659841.png)
![4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11659847.png)
![2-[3-(1,3-benzothiazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11659849.png)
![(5Z)-5-(4-bromobenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11659854.png)
![2-(allylamino)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11659861.png)

![(5E)-1-(3,5-dimethylphenyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11659868.png)
![N-{(E)-amino[(4,6-dimethylquinazolin-2-yl)amino]methylidene}benzenesulfonamide](/img/structure/B11659870.png)

